molecular formula C10H14N2O4 B5962612 N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide

N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide

Cat. No.: B5962612
M. Wt: 226.23 g/mol
InChI Key: CCOOJBWRLKZCIA-UHFFFAOYSA-N
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Description

N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide is a complex organic compound with a unique structure that includes an oxazolidinone ring

Properties

IUPAC Name

N-acetyl-N-(5,5-dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-6-10(4,5)16-9(15)11(6)12(7(2)13)8(3)14/h1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOOJBWRLKZCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)N1C(=C)C(OC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-4-methylene-2-oxo-1,3-oxazolidine: Similar structure but lacks the dimethyl groups.

    N-acetyl-5,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl: Similar but without the methylene group.

Uniqueness

N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide is unique due to the presence of both the dimethyl and methylene groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.

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